

Tebufloquin: An Ecotoxicological Assessment

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Compound of Interest

Compound Name: *Tebufloquin*

Cat. No.: *B3424904*

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Abstract

Tebufloquin is a quinoline fungicide developed for the control of fungal diseases in various crops, most notably rice blast (*Magnaporthe grisea*).^[1] Its mode of action involves the inhibition of mitochondrial electron transport, thereby disrupting energy production in the target fungi.^[2] While effective as a fungicide, a comprehensive understanding of its ecotoxicological profile is crucial for assessing its environmental risk. This guide synthesizes the currently available data on the ecotoxicology of **Tebufloquin**, outlines standard experimental protocols for its assessment, and visually represents key biological and experimental pathways. It is important to note that publicly accessible, detailed quantitative ecotoxicological data for **Tebufloquin** is limited. Much of the available information indicates "no data available" for specific toxicological endpoints.^[3]

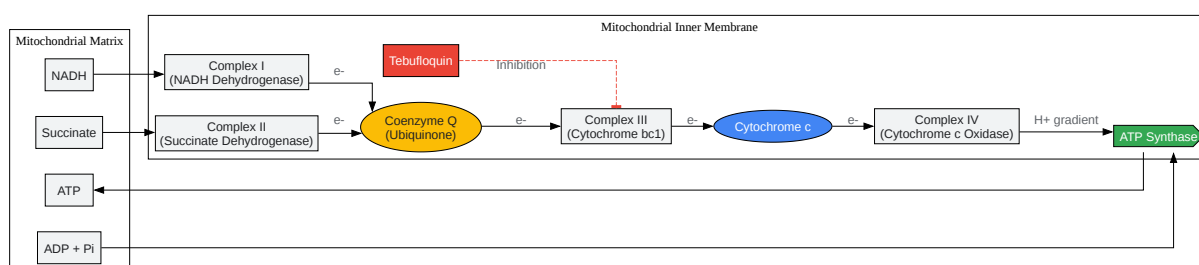
Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its environmental fate and transport. Key properties of **Tebufloquin** are summarized below.

Property	Value	Reference
Chemical Formula	C ₁₇ H ₂₀ FNO ₂	[2]
Molecular Weight	289.34 g/mol	[1]
CAS Registry Number	376645-78-2	[2]
Appearance	White powder	[3]
Melting Point	92.3 – 93.8 °C	[3]
Boiling Point	237.2 °C	[3]
Water Solubility	20.2 mg/L (at 20°C)	[3]
Vapor Pressure	3.2 × 10 ⁻⁴ Pa (at 25°C)	[3]
Octanol-Water Partition Coefficient (Log Pow)	4.02 (at 25°C)	[3]

Mode of Action: Mitochondrial Electron Transport Inhibition

Tebufloquin's fungicidal activity stems from its ability to inhibit mitochondrial electron transport. [2] This process is fundamental for cellular respiration and the production of ATP, the primary energy currency of the cell. By disrupting this pathway, **Tebufloquin** effectively cuts off the energy supply to the fungal cells, leading to their death. While the precise binding site and inhibitory specifics for **Tebufloquin** are not detailed in the available literature, the general pathway is well-understood.



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Figure 1: Generalized Mitochondrial Electron Transport Chain Inhibition (Within 100 characters)

Ecotoxicological Data

A thorough ecotoxicological assessment requires quantitative data on the effects of a substance on a range of non-target organisms. Unfortunately, specific, publicly available data for **Tebufoquin** is largely absent. The following tables are presented as a template for the types of data that are necessary for a comprehensive evaluation, with the current data status noted as "Not Available" based on the conducted search.

Aquatic Toxicity

Organism	Test Type	Endpoint	Duration	Value (mg/L)	Reference
Fish (e.g., Rainbow Trout, Oncorhynchus mykiss)	Acute	LC50	96 h	Not Available	
Aquatic Invertebrate (e.g., Daphnia magna)	Acute	EC50	48 h	Not Available	
Algae (e.g., Pseudokirchneriella subcapitata)	Growth Inhibition	EC50	72 h	Not Available	
Fish	Chronic	NOEC	-	Not Available	
Aquatic Invertebrate	Chronic	NOEC	-	Not Available	

Terrestrial Toxicity

Organism	Test Type	Endpoint	Duration	Value (mg/kg soil)	Reference
Earthworm (e.g., <i>Eisenia fetida</i>)	Acute	LC50	14 d	Not Available	
Earthworm	Chronic	NOEC	56 d	Not Available	
Soil Microorganisms	Nitrogen Transformation	-	28 d	Not Available	
Terrestrial Plant (e.g., Barley, <i>Hordeum vulgare</i>)	Seedling Emergence & Growth	EC50	14-21 d	Not Available	
Avian (e.g., Bobwhite Quail, <i>Colinus virginianus</i>)	Acute Oral	LD50	-	Not Available (mg/kg bw)	
Honeybee (e.g., <i>Apis mellifera</i>)	Acute Contact	LD50	48 h	Not Available (μ g/bee)	
Honeybee	Acute Oral	LD50	48 h	Not Available (μ g/bee)	

Environmental Fate

The environmental persistence, mobility, and potential for bioaccumulation of **Tebufloquin** are critical factors in its overall environmental risk profile.

Parameter	Value	Significance	Reference
Hydrolysis	Data not available	Stability in water	
Photolysis	Data not available	Degradation by sunlight	
Soil Metabolism (Aerobic)	Data not available	Persistence in soil	
Bioaccumulation Factor (BCF)	Data not available	Potential to accumulate in organisms	

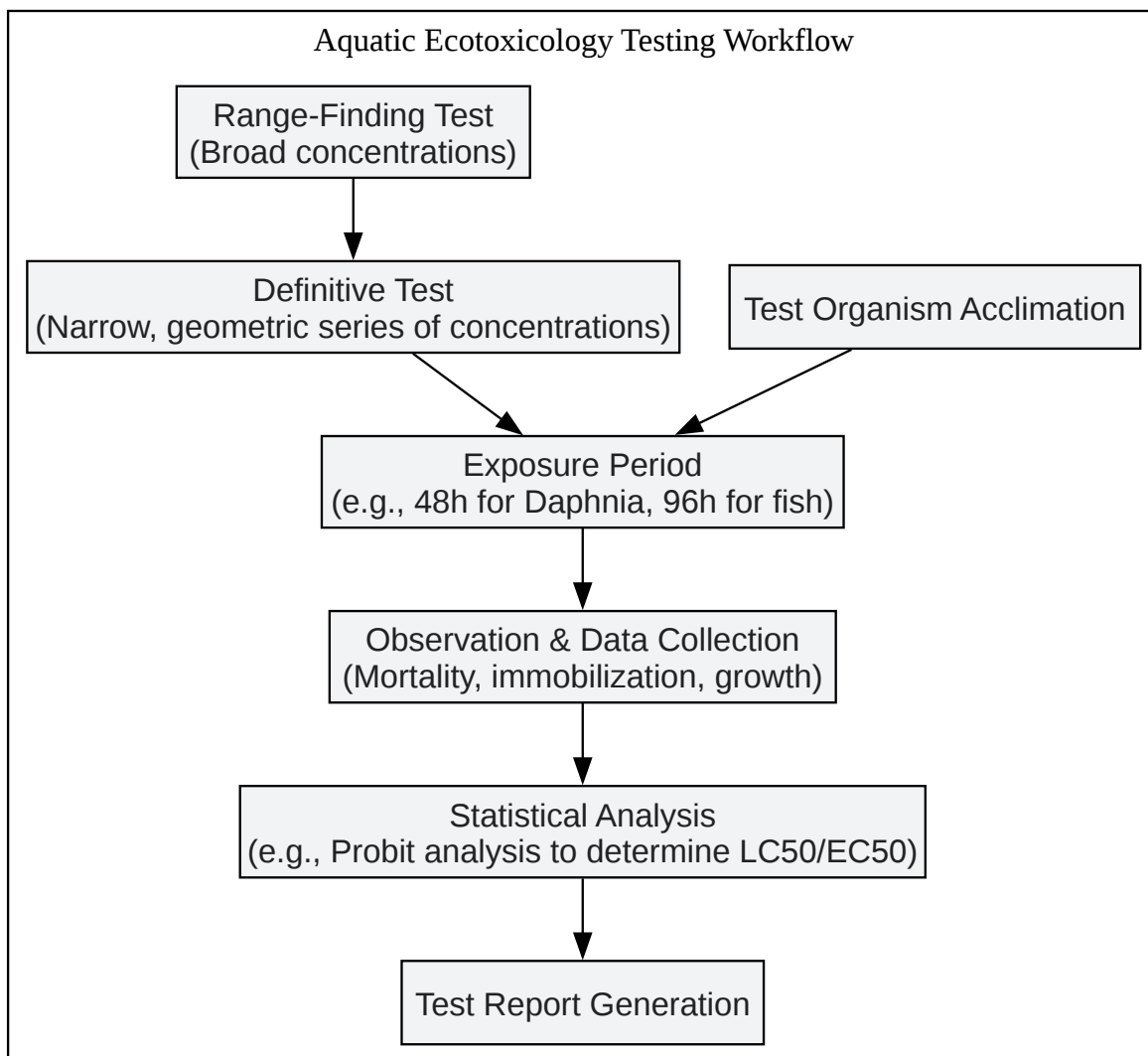
The high Log Pow of 4.02 suggests a potential for bioaccumulation in organisms and strong adsorption to soil organic matter, which would reduce its mobility in the environment.[3]

Standardized Experimental Protocols

To generate the necessary ecotoxicological data, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are employed. These protocols ensure data quality and comparability across different laboratories.

Aquatic Toxicity Testing Workflow

The general workflow for aquatic toxicity testing involves exposing organisms to a series of concentrations of the test substance and observing the effects over a defined period.



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Figure 2: Aquatic Toxicity Testing Workflow (Within 100 characters)

- Test Substance Preparation: **Tebufloquin**, given its low water solubility, would likely require a solvent carrier for the preparation of stock solutions. A solvent control group is essential in such tests.
- Test Organisms: Standard test species are used, such as rainbow trout for fish acute toxicity (OECD 203), *Daphnia magna* for invertebrate acute toxicity (OECD 202), and

Pseudokirchneriella subcapitata for algal growth inhibition (OECD 201).

- Test Conditions: Key parameters like temperature, pH, light intensity, and duration are strictly controlled according to the specific guideline.
- Endpoints: The primary endpoints are mortality (LC50 - lethal concentration for 50% of the population) for fish and immobilization (EC50 - effective concentration for 50% of the population) for daphnids. For algae, the endpoint is the inhibition of growth.

Terrestrial Toxicity Testing Workflow

For terrestrial organisms, the test substance is typically incorporated into the soil or administered orally.

- Soil Testing (e.g., Earthworms): According to OECD Guideline 207 (Earthworm, Acute Toxicity Tests), the test involves exposing earthworms to artificial soil treated with a range of **Tebufloquin** concentrations. The endpoint is mortality after 7 and 14 days, from which an LC50 is calculated.
- Avian Testing: In an acute oral toxicity test (OECD 223), birds are administered a single dose of the test substance via gavage. The LD50 (lethal dose for 50% of the population) is determined.
- Honeybee Testing: For contact toxicity (OECD 214), bees are topically exposed to droplets of the test substance. For oral toxicity (OECD 213), they are fed a treated sucrose solution. Mortality is recorded over 48-96 hours to determine the LD50.

Conclusion and Data Gaps

Tebufloquin is a fungicide with a clear mode of action targeting mitochondrial respiration. While its physical and chemical properties are documented, there is a significant lack of publicly available, detailed ecotoxicological data for aquatic and terrestrial non-target organisms. This data gap prevents a comprehensive environmental risk assessment. To address this, further research is required, following standardized international protocols, to determine the acute and chronic toxicity of **Tebufloquin** to a representative range of environmental species. Such data is essential for regulatory bodies and for ensuring the environmentally sound use of this fungicide.

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